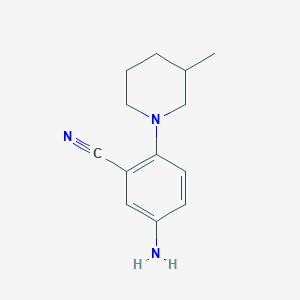

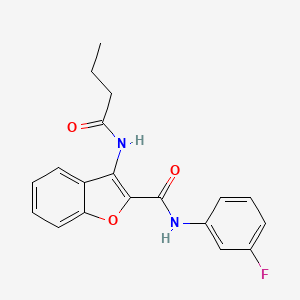

(2S)-1-N-Ethylpentane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related diamine compounds often involves selective condensation and reduction processes. For example, chemoenzymatic asymmetric synthesis using lipase-catalyzed desymmetrization transformations has been demonstrated for producing optically active pentane-1,5-diamine fragments, highlighting the utility of biocatalysts for achieving stereochemical control (Ríos-Lombardía et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to "(2S)-1-N-Ethylpentane-1,2-diamine" is often elucidated using crystallography and spectroscopic techniques. For instance, the crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was determined, showcasing the utility of X-ray diffraction for understanding stereochemistry and intermolecular interactions (Dinesh et al., 2010).

Chemical Reactions and Properties

Compounds within the family of diamines participate in a variety of chemical reactions, forming complexes with metals or undergoing further functionalization. For example, the interaction of diamines with metal ions to form complexes has been explored, revealing insights into coordination chemistry and potential applications in catalysis and material science (Ejidike & Ajibade, 2015).

Physical Properties Analysis

The physical properties of diamines, including boiling points, melting points, and solubility, are crucial for their application in synthesis and industrial processes. Research into the thermal and electrical characterization of diamine compounds, such as 2-methylpentane-1,5-diammonium tetrachlorocadmate(II), provides valuable information on their stability and conductivity, influencing their utility in materials science (Corradi et al., 1995).

Chemical Properties Analysis

The chemical properties of diamines, such as reactivity, pKa, and potential for forming derivatives, are fundamental to their use in organic synthesis and polymer chemistry. Studies on the synthesis and characterization of diamine-based Schiff bases and their metal complexes offer insights into their reactivity and potential for creating novel materials (Casellato et al., 1986).

科学的研究の応用

Synthesis and Catalysis

The 1,2-diamine structure, akin to (2S)-1-N-Ethylpentane-1,2-diamine, is integral in various synthetic pathways, serving as a precursor for natural products, pharmaceutical agents, and chiral ligands in asymmetric synthesis. Metal-catalyzed diamination reactions have been pivotal, especially in the synthesis of chiral 1,2-diamines, due to their control elements in asymmetric catalysis. This catalytic activity is significant for constructing complex natural products and drug molecules (Cardona & Goti, 2009; de Jong et al., 2012).

Complex Formation and Positional Isomerism

Unsymmetrical Schiff base ligands, derived from the condensation of diamines and other compounds, exhibit fascinating positional isomerism. The formation of nickel(II) and copper(II) complexes from these ligands demonstrates the intricate chemical behavior and potential for creating unique molecular structures with varying catalytic and reactive properties (Chattopadhyay et al., 2006).

Stereoselective Recognition

1,2-diamines are involved in stereoselective recognition, where complexes can differentiate between chiral molecules. This property is crucial in developing sensors and receptors that can selectively bind to specific chiral compounds, demonstrating the potential in creating sophisticated molecular recognition systems (Kim et al., 2006).

Environmental Applications

Modified cellulose with diamine structures has shown potential in environmental applications, such as cation removal from aqueous solutions. These modified polymers exhibit selective adsorption capabilities, indicating their utility in water purification and heavy metal remediation processes (da Silva Filho et al., 2009).

Fluorescence Sensors

Water-soluble sulfonato-Salen-type Schiff bases derived from diamines have been developed as highly selective and sensitive fluorescence sensors. These compounds, due to their strong fluorescence response and stability in water, are applicable in detecting metal ions and could be utilized in various biological and environmental sensing technologies (Zhou et al., 2012).

特性

IUPAC Name |

(2S)-1-N-ethylpentane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-3-5-7(8)6-9-4-2/h7,9H,3-6,8H2,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKSSOXEWRLPCN-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CNCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CNCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-N-Ethylpentane-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)

![5-[(Dimethylsulfamoylamino)methyl]-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2489879.png)

![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)

![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)

![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)